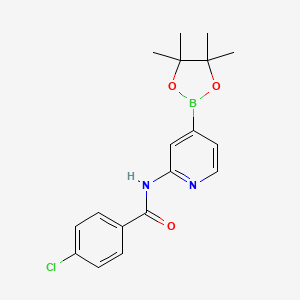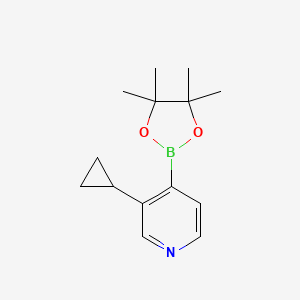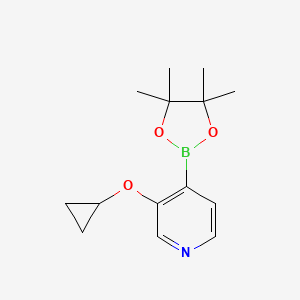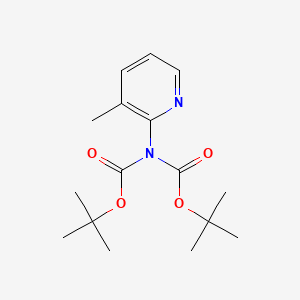
3-Chloro-5-methoxypyridine-4-boronic acid
Übersicht
Beschreibung
3-Chloro-5-methoxypyridine-4-boronic acid (3C5MP4BA), is an organic compound belonging to the family of pyridine-4-boronic acids. It is used as a reagent in organic synthesis, specifically in the synthesis of a variety of compounds such as heterocycles, amines, and polymers. 3C5MP4BA is also used in scientific research, as it has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methoxypyridine-4-boronic acid has been used in a variety of scientific research applications, such as the synthesis of heterocycles, amines, and polymers. It has also been used as a catalyst in organic synthesis, as well as a reagent for the synthesis of a variety of compounds. In addition, 3-Chloro-5-methoxypyridine-4-boronic acid has been found to have a variety of biochemical and physiological effects, which makes it useful for studying the effects of certain compounds on the body.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methoxypyridine-4-boronic acid is not well understood. However, it is believed to act as a proton donor, which allows it to interact with a variety of compounds and facilitate their reaction. This is due to the presence of the boron atom in the molecule, which can form a covalent bond with other molecules.
Biochemical and Physiological Effects
3-Chloro-5-methoxypyridine-4-boronic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as the ability to modulate the immune system. In addition, it has been found to have an effect on the central nervous system, as it has been shown to have an effect on learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-methoxypyridine-4-boronic acid in lab experiments is its low cost and easy availability. It is also relatively non-toxic and can be used in a variety of applications. However, it does have some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for 3-Chloro-5-methoxypyridine-4-boronic acid. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in other areas, such as drug development. Finally, research could be conducted to explore the potential of 3-Chloro-5-methoxypyridine-4-boronic acid as a catalyst in organic synthesis.
Synthesemethoden
3-Chloro-5-methoxypyridine-4-boronic acid can be synthesized from the reaction of 4-chloro-5-methoxypyridine and potassium borohydride. This reaction takes place in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at room temperature for about 24 hours. The reaction produces 3-Chloro-5-methoxypyridine-4-boronic acid as a white solid, which is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
(3-chloro-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAOWJGHCKTCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1OC)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232935 | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-methoxypyridin-4-YL)boronic acid | |
CAS RN |
2096339-57-8 | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-chloro-5-methoxy-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)











![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)